Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is a member of the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-bromopyrrolidine-1-carboxylate with a formylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran (THF). The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which are crucial for maintaining product quality and yield. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in THF at room temperature.
Major Products Formed
Oxidation: Tert-butyl 3-carboxyl-3-methylpyrrolidine-1-carboxylate.
Reduction: Tert-butyl 3-hydroxymethyl-3-methylpyrrolidine-1-carboxylate.
Substitution: Various tert-butyl substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This interaction can disrupt normal cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromopyrrolidine-1-carboxylate
- Tert-butyl 3-hydroxymethyl-3-methylpyrrolidine-1-carboxylate
- Tert-butyl 3-carboxyl-3-methylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate is unique due to its formyl group, which imparts distinct reactivity and allows for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUWPLWYXGELEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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